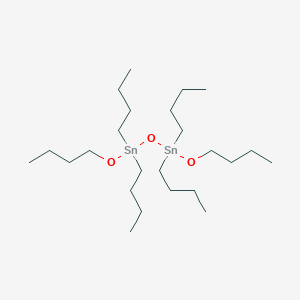
1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane
Cat. No. B8478466
Key on ui cas rn:
34833-46-0
M. Wt: 628.1 g/mol
InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07541482B2
Procedure details


A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 110 at 4,600 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from alcohol supply line 111 at 22,000 g/Hr. The holding time in the reactor was 6 minutes. The liquid temperature inside the reactor was adjusted to 120° C. Continuous supply was continued in this state for 2 hours, after which the pressure in the system reached a steady state. Low boiling point components flowed through the low boiling point component recovery line 116 for liquefaction at the condenser 117, and were thereby recovered from the liquid-phase recovery line 120 at 18,000 g/Hr. Furthermore, from the reactor lower portion 115, a dibutyltin alkoxide-containing component was recovered at 8,600 g/Hr from the extraction line 121. Analysis of the recovered liquid showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 34.2% dibutyl-di(butyloxy)tin and 65.7% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.015%. Meanwhile, the liquid recovered from the liquid-phase recovery line 120 was transparent and contained 2,000 ppm of moisture. The dehydration rate in the reactor was 2.5 mol/Hr, which was greater than the value 0.0061 mol/Hr calculated from expression (16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
34.2%
Identifiers


|
REACTION_CXSMILES
|
C([Sn](CCCC)(OCCCC)[O:6][Sn:7]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:13][CH2:14][CH2:15][CH3:16])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])CCC>C(O)CCC>[CH2:17]([Sn:7]([CH2:13][CH2:14][CH2:15][CH3:16])([O:6][CH2:9][CH2:10][CH2:11][CH3:12])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:18][CH2:19][CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Step Two
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared in the same manner as in Example 12 from supply line 110 at 4,600 g/Hr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to 120° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Continuous supply was continued in this state for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were thereby recovered from the liquid-phase recovery line 120 at 18,000 g/Hr
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Furthermore, from the reactor lower portion 115, a dibutyltin alkoxide-containing component
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered at 8,600 g/Hr from the extraction line 121
|
Outcomes


Product
Details
Reaction Time |
6 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](OCCCC)(OCCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 34.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
